molecular formula C16H16ClNO4S B3503267 Ethyl 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoate

Ethyl 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoate

Cat. No.: B3503267
M. Wt: 353.8 g/mol
InChI Key: MYGLIHYHZXLABG-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoate is an organic compound with a complex structure, characterized by the presence of a chloro group, a sulfamoyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoate typically involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or toluene. The nitro group is then reduced to an amine, followed by esterification with ethanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Esterification: The carboxylic acid group can be esterified with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.

Major Products

    Substitution: Products with different functional groups replacing the chloro group.

    Reduction: Amines.

    Esterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of pharmaceuticals due to its structural features.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoate can be compared with similar compounds such as:

  • Ethyl 3-chloro-4-methylbenzoate
  • Ethyl 4-[(3-chloro-2-methylphenyl)sulfamoyl]benzoate
  • Ethyl benzoate

These compounds share structural similarities but differ in their functional groups and overall reactivity. This compound is unique due to the presence of both a chloro and a sulfamoyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-3-22-16(19)12-7-8-14(17)15(10-12)23(20,21)18-13-6-4-5-11(2)9-13/h4-10,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGLIHYHZXLABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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